TRP Channel Functional Selectivity: TRPA1 Agonist vs. TRPV1 Inactivity
The 4-(4-methoxyphenyl)piperazine analogue (CHEMBL3355305) demonstrates a qualitatively different functional profile from the prototypical cis-cyclohexyl pyrimidinone TRPV1 antagonists. It exhibits EC50 = 90 nM as an agonist at rat TRPA1 but is essentially inactive at human TRPV1 (IC50 > 100,000 nM) [1]. This contrasts with the lead series, where compounds such as the 4-(6-chloro-2-pyridinyl)piperazine analogue (CAS 339012-75-8) are reported as TRPV1 antagonists [2]. The shift from potent TRPV1 antagonism to selective TRPA1 agonism represents a reversal of functional polarity driven solely by the distal aryl substitution on the piperazine ring.
| Evidence Dimension | Functional activity at TRP ion channels |
|---|---|
| Target Compound Data | EC50 = 90 nM (rat TRPA1 agonist); IC50 > 100,000 nM (human TRPV1 antagonist) |
| Comparator Or Baseline | 4-(6-Chloro-2-pyridinyl)piperazine analogue (CAS 339012-75-8): TRPV1 antagonist (exact IC50 not publicly disclosed in peer-reviewed literature; patent claims IC50 < 500 nM) |
| Quantified Difference | >1,000-fold selectivity window for TRPA1 over TRPV1; functional polarity reversed relative to comparator series |
| Conditions | HEK293 cells expressing recombinant rat TRPA1 or human TRPV1; Ca2+ flux measured by Fluo-4-AM fluorescence |
Why This Matters
Investigators requiring selective modulation of TRPA1 without confounding TRPV1 activity should select this compound over other cis-cyclohexyl pyrimidinones, which are predominantly TRPV1-targeted.
- [1] BindingDB Entry BDBM50037056 (CHEMBL3355305). Affinity Data: EC50 90 nM at rat TRPA1; IC50 >1.00E+5 nM at human TRPV1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50037056 (accessed 2026-04-28). View Source
- [2] Blum, C.A., Ghosh, M., Martinez, I., Zhang, X., Zheng, X. Cis-Cyclohexyl Substituted Pyrimidinone Derivatives. U.S. Patent Application US20100008866 A1, January 14, 2010. View Source
